molecular formula C17H18O2 B5628282 3,4-dimethylphenyl 3-phenylpropanoate

3,4-dimethylphenyl 3-phenylpropanoate

Cat. No.: B5628282
M. Wt: 254.32 g/mol
InChI Key: NXEBGMVPVMMZCE-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 3-phenylpropanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylphenyl 3-phenylpropanoate can be achieved through esterification reactions. One common method involves the reaction of 3,4-dimethylphenol with 3-phenylpropanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3,4-Dimethylbenzoic acid and 3-phenylpropanoic acid.

    Reduction: 3,4-Dimethylphenylpropanol and 3-phenylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethylphenyl 3-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl 3-phenylpropanoate involves its interaction with specific molecular targets. In biological systems, esters are often hydrolyzed by esterases to produce the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolic processing and its subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-phenylpropanoate
  • Ethyl 3-phenylpropanoate
  • 3,4-Dimethylphenyl acetate

Comparison

3,4-Dimethylphenyl 3-phenylpropanoate is unique due to the presence of both a 3,4-dimethylphenyl group and a 3-phenylpropanoate group. This dual functionality imparts distinct chemical and physical properties compared to similar compounds. For example, the presence of the 3,4-dimethylphenyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.

Properties

IUPAC Name

(3,4-dimethylphenyl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-8-10-16(12-14(13)2)19-17(18)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEBGMVPVMMZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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